
Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride is not explicitly provided in the available resources. The compound has a molecular formula of C10H19ClN2O. Further analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis
Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride has a molecular weight of 218.72 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Scale-up Campaigns :
- Researchers have developed first, second, and third-generation processes for synthesizing structurally similar H3 receptor antagonists. These include cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride, highlighting its relevance in pharmacological research, particularly for histamine H3 receptor antagonism. Key improvements in synthesis include the use of lithium alkoxide for Lewis base catalysis in ester to amide transformations (Pippel et al., 2011).
Histamine H3 Receptor Antagonist Synthesis :
- The compound has been synthesized as part of a hydroxyproline-based H3 receptor antagonist. This synthesis utilized naturally occurring trans-4-hydroxy-L-proline, requiring strategic employment of specific reactions to achieve the desired stereochemistry (Pippel et al., 2010).
Brain Histamine H3 Receptor Blockade Studies :
- Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride has been identified as a high-affinity histamine H3 receptor antagonist. PET studies with [11C]GSK189254 in anesthetized baboons demonstrated the compound's ability to penetrate the blood-brain barrier and occupy the histamine H3 receptor, supporting its potential in treating alcohol addiction and other disorders (Logan et al., 2012).
Antitubercular Activity :
- A derivative of cyclobutyl(1,4-diazepan-1-yl)methanone has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This underscores its potential application in developing new treatments for tuberculosis (Sriram et al., 2006).
Propriétés
IUPAC Name |
cyclobutyl(1,4-diazepan-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZBHERJFQZKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



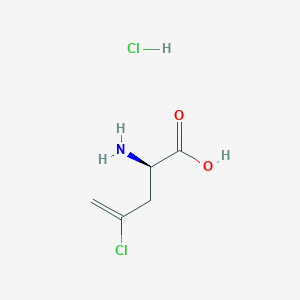
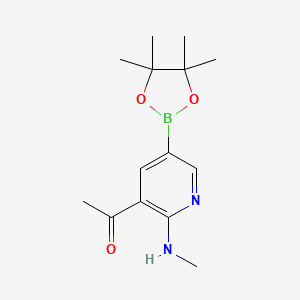
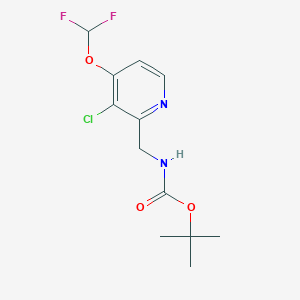
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
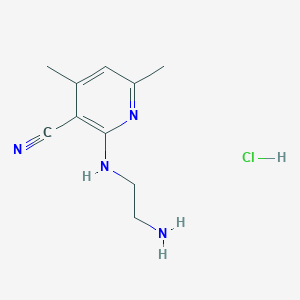
![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)

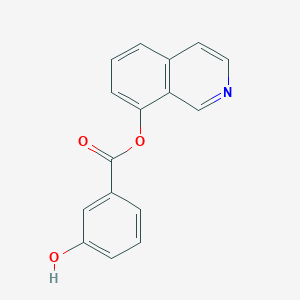


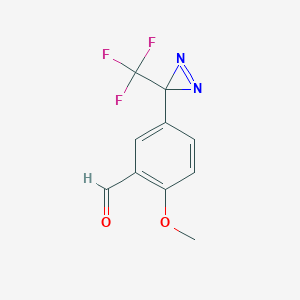
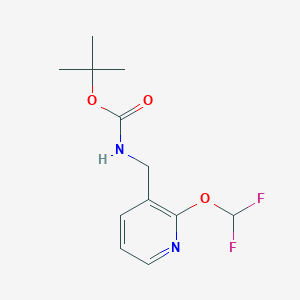
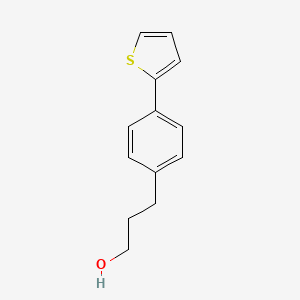
![N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1415858.png)